methyl (4-{(1Z)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetate
Overview
Description
Methyl (4-{(1Z)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetate is a complex organic compound with a diverse range of applications in scientific research and industry This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and an amino group attached to a prop-1-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-{(1Z)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methylphenylamine with an appropriate acylating agent to form an intermediate compound.
Addition of Cyano Group: The intermediate is then reacted with a cyano-containing reagent under controlled conditions to introduce the cyano group.
Final Coupling: The final step involves coupling the intermediate with methyl 2-methoxyphenoxyacetate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{(1Z)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (4-{(1Z)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (4-{(1Z)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The cyano group and the amino group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl amino (3-methylphenyl)acetate hydrochloride: This compound shares a similar structural motif but lacks the cyano group and the methoxyphenyl group.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound has a similar methoxyphenyl group but differs in the rest of its structure.
Uniqueness
Methyl (4-{(1Z)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[4-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-14-5-4-6-17(9-14)23-21(25)16(12-22)10-15-7-8-18(19(11-15)26-2)28-13-20(24)27-3/h4-11H,13H2,1-3H3,(H,23,25)/b16-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRTVGGRUVLJEK-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OC)OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)OC)OC)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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